3,5-Dichloro-4-pyridinone

Cephem antibiotics Antibacterial intermediates Pyridone-acetic acid derivatives

3,5-Dichloro-4-pyridinone (CAS 17228-70-5; also referred to as 3,5-dichloro-4-hydroxypyridine, 3,5-dichloro-1H-pyridin-4-one) is a halogenated heterocyclic building block with molecular formula C₅H₃Cl₂NO and a molecular weight of 163.99 g/mol. It exists in tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, with the oxo form predominating in polar solvents and the solid state, which significantly influences its hydrogen-bonding fingerprint and solubility profile.

Molecular Formula C5H3Cl2NO
Molecular Weight 163.99 g/mol
Cat. No. B11917337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-pyridinone
Molecular FormulaC5H3Cl2NO
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=NC=C(C(=O)C1Cl)Cl
InChIInChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H
InChIKeyPBMSPXWTKREEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-pyridinone: Core Specifications and Procurement-Relevant Identity for Research and Industrial Sourcing


3,5-Dichloro-4-pyridinone (CAS 17228-70-5; also referred to as 3,5-dichloro-4-hydroxypyridine, 3,5-dichloro-1H-pyridin-4-one) is a halogenated heterocyclic building block with molecular formula C₅H₃Cl₂NO and a molecular weight of 163.99 g/mol [1]. It exists in tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms, with the oxo form predominating in polar solvents and the solid state, which significantly influences its hydrogen-bonding fingerprint and solubility profile [2]. The compound presents as a white to pale yellow crystalline powder with a reported melting range of 56–59 °C and boiling point of 242.6 °C at 760 mmHg [1]. As a 4-pyridinone derivative, it provides a distinct H-bond donor–acceptor pattern (N–H donor, C=O acceptor) that differs fundamentally from 2-pyridinone isomers and unsubstituted pyridines, making it a non-fungible intermediate in medicinal and agricultural chemistry programs .

Why 3,5-Dichloro-4-pyridinone Cannot Be Replaced by 2-Pyridinone Isomers or Unsubstituted 4-Pyridinone in Validated Synthetic Routes


Direct substitution of 3,5-dichloro-4-pyridinone with structurally similar alternatives (e.g., unsubstituted 4-pyridinone, 2-pyridinone isomers, or alternative halogenated pyridines) is not chemically equivalent and will alter critical properties including hydrogen-bonding geometry, synthetic reactivity, and downstream biological performance. The 4-pyridinone scaffold inherently offers a distinct H-bond donor–acceptor arrangement compared to 2-pyridinone, with the lactam N–H and C=O groups positioned to engage different binding-site geometries . Furthermore, the specific 3,5-dichloro substitution pattern introduces steric and electronic effects that differ quantitatively from 2,6-dichloro or 3,5-dibromo analogs, affecting both spectroscopic identification and reactivity profiles [1][2]. In pharmaceutical intermediate applications such as cephem antibiotic synthesis, the 3,5-dichloro-4-pyridinone-1-acetic acid derivative is specifically claimed as the required intermediate for producing antibacterial agents with defined Gram-positive and Gram-negative spectra [3]. Substituting an alternative pyridinone in this validated synthetic route would constitute a material change to the synthetic process and is not supported by the original patent claims. The following section provides quantitative, comparator-based evidence substantiating these differentiation dimensions.

3,5-Dichloro-4-pyridinone: Quantifiable Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Validated Intermediate for Cephem Antibiotics: Patent-Specified Role Unavailable with Unsubstituted or 2-Pyridinone Analogs

3,5-Dichloro-4-pyridinone-1-acetic acid is explicitly claimed as the essential intermediate for producing cephem derivatives with antibacterial activity against both Gram-negative and Gram-positive bacteria [1]. The patent specifically names 3,5-dichloro-4-pyridinone as the starting material for reaction with chloroacetic or bromoacetic acid to produce the key intermediate (I) [1]. No equivalent claim exists for unsubstituted 4-pyridinone, 2-pyridinone, or alternative halogenation patterns (e.g., 2,6-dichloro-4-pyridinone) in this specific synthetic pathway. The downstream cephem products derived from this intermediate demonstrate broad-spectrum antibacterial activity [1].

Cephem antibiotics Antibacterial intermediates Pyridone-acetic acid derivatives Pharmaceutical synthesis

Optimized Synthetic Route from 4-Aminopyridine: Quantitative Yield and Purity Benchmarks for Industrial Scalability

A published optimized synthetic route produces 3,5-dichloro-4-pyridinone-N-acetic acid from 4-aminopyridine via diazotization, hydrolysis, chlorination, and bromoacetic acid substitution, achieving an overall yield of 47.6% and product purity of 98.71% as confirmed by MS, ¹H-NMR, and ¹³C-NMR [1]. This represents a validated, industrially feasible pathway distinct from alternative synthetic approaches that employ different starting materials. For comparison, the classic Katritzky synthesis starting from 4-pyridone and NaOCl proceeds via an unstable N-chloro intermediate to yield 3,5-dichloro-4-pyridinone, but does not report comparable yield or purity metrics for direct comparison [2]. The 4-aminopyridine route offers the advantage of economical starting materials and operationally simple procedures suitable for industrial production [1].

Process chemistry Synthetic route optimization Antibiotic intermediates Industrial scale-up

Spectroscopic Differentiation: Distinct Vibrational Fingerprint from 2,6-Dichloro and 3,5-Dibromo Analogs

Infrared and Raman spectra have been fully reported and interpreted for 3,5-dichloro-pyridine alongside direct comparators including 2,6-dichloro-, 2,6-dibromo-, 3,5-dibromo-, 2,5-dichloro-, and 2,5-dibromo-pyridines [1]. This comprehensive spectroscopic characterization provides unique vibrational fingerprints that enable unambiguous identification of the 3,5-dichloro substitution pattern, distinguishing it from the 2,6-dichloro and 3,5-dibromo analogs. The spectral differences arise from distinct symmetry and mass effects associated with chlorine positioning and halogen identity [1]. While this reference addresses pyridines rather than pyridinones, the fundamental halogenation pattern effects on vibrational modes are structurally transferable to the pyridinone analog, establishing a spectroscopic basis for differentiation that is absent from generic pyridinone descriptions.

Vibrational spectroscopy Analytical method validation Halogenopyridine characterization Quality control

SAR Evidence in P2X₇ Antagonists: 3,5-Dichloro Substitution Pattern Essential for Low Nanomolar Antagonistic Activity

In a structure–activity relationship (SAR) study of 3,5-dichloropyridine derivatives as P2X₇ receptor antagonists, the 3,5-disubstituted chloride pattern was found to be critical for antagonistic activity [1]. Optimized compounds bearing the 3,5-dichloropyridine skeleton achieved IC₅₀ values of 4.9 nM and 13 nM in the EtBr uptake assay in hP2X₇-expressing HEK293 cells, and inhibited IL-1β release in LPS/IFN-γ/BzATP-stimulated THP-1 cells with IC₅₀ values of 1.3 nM and 9.2 nM, respectively [1]. The study explicitly notes that the hydrazide linker and the 3,5-disubstituted chlorides in the pyridine skeleton were critical for activity, while optimization focused on the hydrophobic polycycloalkyl group at the R2 position [1].

P2X₇ receptor Anti-inflammatory agents Structure-activity relationship Drug discovery

Thermal and Physical Property Benchmarks: Melting Point (56–59 °C) and Boiling Point (242.6 °C) Enable Procurement Specification Setting

3,5-Dichloro-4-pyridinone exhibits a reported melting point of 56–59 °C (lit.) and boiling point of 242.6 °C at 760 mmHg . These thermal property values provide quantitative benchmarks for incoming material specification and quality control verification. While melting point data for comparators such as unsubstituted 4-pyridinone (mp 148–150 °C) and 3,5-dibromo-4-pyridinone are not collated in a single comparative study, the available target compound data enables procurement teams to establish acceptance criteria and distinguish the correct material from potential mis-shipments. The compound is typically supplied as a white to pale yellow crystalline powder with purity specifications of ≥98.0% (HPLC or T) from reputable vendors .

Physical characterization Quality specification Procurement standards Thermal properties

Procurement-Guided Application Scenarios for 3,5-Dichloro-4-pyridinone Based on Validated Evidence


Pharmaceutical Intermediate Procurement: Cephem Antibiotic Synthesis Programs

Procurement teams sourcing intermediates for cephem antibiotic development should specify 3,5-dichloro-4-pyridinone (or its 1-acetic acid derivative) based on explicit patent claims for producing antibacterial agents with Gram-negative and Gram-positive activity. The US 4,243,810 patent specifically claims 3,5-dichloro-4-pyridone-1-acetic acid as the essential intermediate [1]. For industrial scale-up, the optimized route from 4-aminopyridine provides a validated synthetic pathway with documented yield (47.6%) and purity (98.71%) benchmarks [2].

P2X₇ Receptor Antagonist Drug Discovery Programs

Medicinal chemistry teams developing P2X₇ receptor antagonists for anti-inflammatory indications should prioritize the 3,5-dichloropyridine/pyridinone scaffold. SAR studies have established that the 3,5-dichloro substitution pattern is critical for achieving low nanomolar antagonistic activity, with optimized derivatives demonstrating IC₅₀ values of 4.9–13 nM in cellular assays [1]. Substitution with alternative halogenation patterns or unsubstituted cores would not be expected to preserve this activity profile based on the published SAR findings [1].

Analytical Method Development and Quality Control Reference Standard Programs

Laboratories developing analytical methods for halogenated pyridinone identification and quantification can utilize the published infrared and Raman spectroscopic assignments as reference data. The vibrational spectra of 3,5-dichloro-pyridine have been fully interpreted and reported alongside direct comparators including 2,6-dichloro-, 3,5-dibromo-, and 2,5-dichloro-pyridines, providing unambiguous spectroscopic fingerprints for identity confirmation [1]. For incoming material quality control, the compound should meet melting point specification of 56–59 °C and purity ≥98% (HPLC) [2].

Agricultural Chemical Intermediate Sourcing: Herbicide and Fungicide Synthesis

Procurement for agrochemical intermediate programs should consider 3,5-dichloro-4-pyridinone based on its established utility as an intermediate in herbicide and fungicide synthesis [1]. The compound serves as a building block in agricultural chemical development, with applications in protecting crops from pests and diseases [1]. For process chemistry evaluation, the 4-aminopyridine synthetic route offers an industrially feasible pathway with documented yield and purity data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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